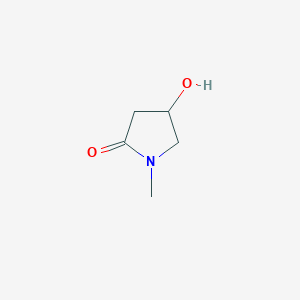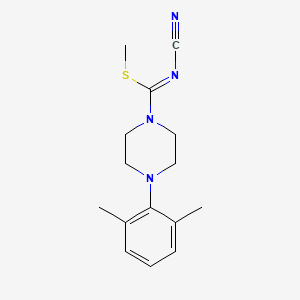
(3-Fluorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Fluorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone” is a chemical compound with the IUPAC name (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone . It has a molecular weight of 299.34 . The compound is a beige solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18FNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a beige solid . It has a molecular weight of 299.34 . The InChI code for this compound is 1S/C18H18FNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 , which provides information about its molecular structure.Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its structural complexity and the presence of a fluorophenyl group. Fluorine atoms are often included in pharmaceuticals to enhance their biological activity, stability, and membrane permeability . The morpholinomethyl group could potentially be exploited for its pharmacokinetic properties, as morpholine derivatives are known for their CNS activity .
Pharmacology
In pharmacology, the thiazepan ring of the compound could be of interest. Thiazepan derivatives are explored for their therapeutic effects, including antiviral, antibacterial, and anticancer activities . The compound’s unique structure may interact with various biological targets, offering a platform for developing new drugs.
Chemistry
The compound can serve as a precursor for synthesizing various derivatives for chemical research. Its molecular structure allows for reactions such as substitutions or additions, which can lead to new compounds with potential applications in organic synthesis and drug design .
Biology
Biologically, the compound could be used to study protein-ligand interactions within cells. The fluorophenyl group, in particular, might interact with specific proteins, which can be useful in understanding cell signaling pathways or in the development of diagnostic tools .
Materials Science
In materials science, the compound’s molecular structure could be utilized in the synthesis of novel organic materials. Its rigid framework might contribute to the development of new polymers with specific mechanical properties or electronic devices .
Environmental Science
The compound could also be investigated for its environmental impact. Understanding its degradation products and their effects on ecosystems is crucial. It could serve as a model compound for studying the environmental behavior of pharmaceuticals and their metabolites .
Analytical Chemistry
Analytical chemists might use this compound as a standard or reagent in chromatography and spectroscopy. Its unique structure could help in the development of new analytical methods for detecting similar compounds in complex mixtures .
Computational Chemistry
Finally, the compound is an excellent candidate for computational chemistry studies. Its structure could be used in molecular modeling to predict the behavior of similar molecules in various environments or to understand its interaction with biological macromolecules .
Propiedades
IUPAC Name |
(3-fluorophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2S/c18-15-4-1-3-14(11-15)17(21)20-5-2-10-23-13-16(20)12-19-6-8-22-9-7-19/h1,3-4,11,16H,2,5-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCICFRJBKJHSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2889667.png)
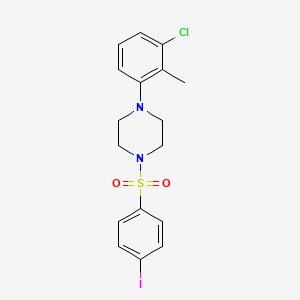
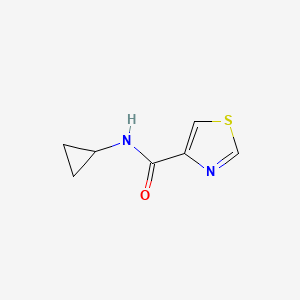
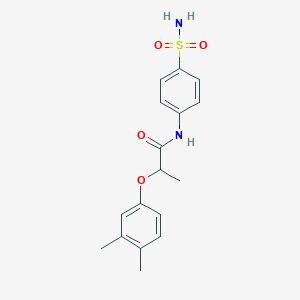
![N-[4-(hydrazinocarbonyl)phenyl]propanamide](/img/structure/B2889673.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide](/img/structure/B2889674.png)
![6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2889675.png)
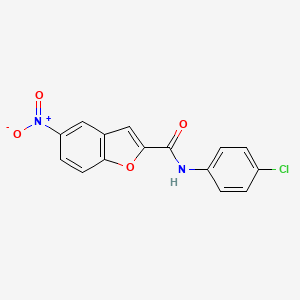

![4-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2889681.png)
